Methyl 2-(aminooxy)acetate
Description
Methyl 2-(aminooxy)acetate is an organic compound featuring an aminooxy (-O-NH₂) group attached to the second carbon of an acetic acid backbone, with a methyl ester (-COOCH₃) at the terminal position. Its molecular formula is C₃H₇NO₃, and its molecular weight is 105.09 g/mol (calculated based on analogs like ethyl 2-(aminooxy)acetate ). The aminooxy group confers nucleophilic reactivity, enabling applications in oximation reactions and pharmaceutical synthesis.
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
105.09 g/mol |
IUPAC Name |
methyl 2-aminooxyacetate |
InChI |
InChI=1S/C3H7NO3/c1-6-3(5)2-7-4/h2,4H2,1H3 |
InChI Key |
DDNYYGSSEPOGRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CON |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Reactions
The aminooxy group undergoes nucleophilic substitution and condensation reactions due to its lone electron pair on the oxygen atom. Key mechanisms include:
-
Nucleophilic Attack at Electrophilic Centers :
Methyl 2-(aminooxy)acetate reacts with aldehydes/ketones via nucleophilic addition to form oximes (Fig. 1). This reaction is pH-dependent, with optimal rates observed in mildly acidic conditions (pH 4–6) . -
Mitsunobu-like Reactions :
In the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), it participates in SN₂ reactions with alcohols to form protected aminooxy derivatives, as demonstrated in the synthesis of D-2-aminooxy-3-methylbutyric acid .
Oxime Ligation
Oxime formation is the most widely studied reaction, with applications in bioconjugation and polymer functionalization:
This reaction is exploited for site-specific protein modification and creating stimuli-responsive materials .
Reductive Amination
In reductive environments, the oxime intermediate can be reduced to a stable amine:
-
Sodium Cyanoborohydride-Mediated Reduction :
Oximes formed with aldehydes (e.g., N-acetylglucosamine) are reduced to secondary amines under acidic conditions (pH 4.5–5.5) :Yields range from 60–75% depending on the carbonyl partner .
Oxidative Coupling
Under oxidative conditions, this compound facilitates unique transformations:
-
Metal-Free Oxidation :
Reacts with N-aryl peptides to form α-ketimino amides, which further rearrange to oximes . This pathway is critical for synthesizing stabilized peptide-drug conjugates. -
Cu-Catalyzed Click Chemistry :
The aminooxy-alkyne derivative enables detection of ADP-ribosylation on acidic amino acids in proteins via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Reaction Kinetics and Optimization
Key factors influencing reactivity:
| Parameter | Effect on Reaction Rate | Optimal Range |
|---|---|---|
| pH | Maximizes nucleophilicity of -ONH₂ | 4.0–6.0 |
| Temperature | Accelerates oxime formation | 45–80°C |
| Solvent | Polar aprotic solvents enhance SN₂ | THF/DMF |
Second-order rate constants for oxime formation with aldehydes range from (benzylamine) to (imidazole) .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Methyl 2-(Aminooxy)Acetate and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₃H₇NO₃ | 105.09 | Not available | Methyl ester, aminooxy group |
| Ethyl 2-(aminooxy)acetate | C₄H₉NO₃ | 119.12 | 5740-47-6 | Ethyl ester, similar reactivity |
| tert-Butyl 2-(aminooxy)acetate | C₆H₁₃NO₃ | 147.17 | 56834-02-7 | tert-Butyl ester, higher stability |
| Aminooxyacetic acid | C₂H₅NO₃ | 105.07 | 645-88-7 | Parent acid, chelating properties |
| Ethyl 2-(aminooxy)-2,2-difluoroacetate | C₄H₇F₂NO₃ | 167.10 | 1251923-86-0 | Difluoro substitution, altered reactivity |
| Methyl 2-hydroxyacetate | C₃H₆O₃ | 90.08 | 96-35-5 | Hydroxyl group instead of aminooxy |
Structural and Reactivity Differences
Ester Group Variations :
- Methyl vs. Ethyl vs. tert-Butyl Esters :
- Methyl esters (e.g., this compound) are smaller and more reactive toward hydrolysis compared to ethyl or tert-butyl esters . Ethyl 2-(aminooxy)acetate (C₄H₉NO₃) has increased lipophilicity due to the ethyl group, making it suitable for organic solvents . tert-Butyl analogs (e.g., tert-butyl 2-(aminooxy)acetate, C₆H₁₃NO₃) exhibit enhanced steric protection, reducing hydrolysis rates in acidic/basic conditions .
Functional Group Substitutions: Aminooxy vs. Hydroxyl Groups:
- Methyl 2-hydroxyacetate (C₃H₆O₃) replaces the aminooxy group with a hydroxyl (-OH), reducing nucleophilicity but increasing hydrogen-bonding capacity . This substitution shifts applications from oxime formation (aminooxy) to solvent or intermediate roles (hydroxy) . Fluorinated Derivatives:
- Ethyl 2-(aminooxy)-2,2-difluoroacetate (C₄H₇F₂NO₃) introduces fluorine atoms, which increase electronegativity and alter electronic effects. This enhances stability against nucleophilic attack but may reduce solubility in polar solvents .
Parent Acid vs. Ester: Aminooxyacetic acid (C₂H₅NO₃) lacks the ester group, making it more polar and water-soluble. It is widely used as a chelating agent and inhibitor of γ-aminobutyric acid (GABA) transaminases .
Q & A
Q. What are the key structural features and functional groups of Methyl 2-(aminooxy)acetate, and how do they influence reactivity?
this compound contains an aminooxy (-ONH2) group and an ester (-COOCH3) moiety. The aminooxy group is nucleophilic, enabling reactions with carbonyl compounds (e.g., ketones or aldehydes) to form oximes, while the ester group is susceptible to hydrolysis or reduction. These functional groups allow dual reactivity, making it a versatile intermediate in synthesizing heterocycles or conjugates .
Q. What are the standard safety protocols for handling this compound in laboratory settings?
- Ventilation : Use fume hoods or ensure adequate airflow to minimize inhalation risks .
- Protective Equipment : Wear nitrile gloves, lab coats, and eye protection. Inspect gloves for leaks before use and avoid skin contact .
- Waste Disposal : Collect contaminated materials (e.g., gloves, absorbents) separately and neutralize acidic/basic residues before disposal .
Q. How is this compound synthesized, and what are common intermediates?
A typical route involves reacting hydroxylamine with methyl chloroacetate under basic conditions. Key intermediates include hydroxylamine salts (e.g., hydroxylamine hydrochloride) and methyl glycolate derivatives. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like over-alkylation .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Purification : Employ vacuum distillation or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
- Scale-Up : Transition from batch to continuous-flow reactors to improve heat management and scalability .
Q. How does this compound participate in drug delivery systems?
The aminooxy group forms stable oxime bonds with ketone-modified biomolecules (e.g., antibodies or peptides), enabling site-specific conjugation. This is critical for antibody-drug conjugates (ADCs), where controlled drug release is achieved via pH-sensitive ester hydrolysis .
Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- LC-MS : Identifies low-abundance intermediates or degradation products.
- NMR : Distinguishes regioisomers (e.g., oxime vs. hydrazone formation) using 2D NOESY or HSQC .
- X-ray Crystallography : Confirms stereochemistry of crystalline derivatives .
Q. How do solvent polarity and temperature affect the stability of this compound?
- Polar Solvents : Accelerate ester hydrolysis (e.g., in aqueous methanol, t1/2 ≈ 24 hrs at 25°C).
- Nonpolar Solvents : Enhance stability (e.g., t1/2 > 1 week in dichloromethane).
- Temperature : Storage at -20°C in anhydrous DMF or DMSO minimizes decomposition .
Methodological Challenges and Solutions
Q. What are the pitfalls in quantifying this compound via HPLC, and how are they addressed?
- Issue : Co-elution with hydrophilic impurities.
- Solution : Use a C18 column with ion-pairing agents (e.g., 0.1% TFA) and gradient elution (5–95% acetonitrile in 20 min) .
Q. How can contradictory data on the compound’s toxicity be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
